molecular formula C23H20N2OS2 B3313058 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylthio)benzamide CAS No. 946342-95-6

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylthio)benzamide

Cat. No. B3313058
CAS RN: 946342-95-6
M. Wt: 404.6 g/mol
InChI Key: AGKHVZCEEDTIHD-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylthio)benzamide, commonly known as BIBX1382, is a synthetic compound that belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors. It is a small molecule that has shown promising results in preclinical studies for the treatment of various cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer.

Mechanism of Action

Target of Action

Similar compounds have been shown to target cyclo-oxygenase (cox) enzymes , which play a crucial role in the inflammatory response.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound can reduce the production of these inflammatory mediators.

Result of Action

The inhibition of COX enzymes and subsequent reduction in prostaglandin production can lead to anti-inflammatory and analgesic effects . This could potentially make the compound useful in the treatment of conditions characterized by inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of BIBX1382 is its selectivity for the N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylthio)benzamide tyrosine kinase, which makes it a promising candidate for cancer therapy. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy in certain cancers. However, one of the limitations of BIBX1382 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for BIBX1382 in different cancer types.

Future Directions

There are several future directions for the development of BIBX1382. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more soluble analogs of BIBX1382 that can be administered in vivo more easily. In addition, further studies are needed to determine the optimal dosage and treatment regimen for BIBX1382 in different cancer types. Finally, clinical trials are needed to determine the safety and efficacy of BIBX1382 in humans.

Scientific Research Applications

BIBX1382 has been extensively studied for its potential therapeutic applications in various cancers. Preclinical studies have shown that BIBX1382 selectively inhibits the N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylthio)benzamide tyrosine kinase, which is overexpressed in many cancers. This inhibition leads to the suppression of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. BIBX1382 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in certain cancers.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS2/c1-15(2)27-19-13-9-16(10-14-19)22(26)24-18-11-7-17(8-12-18)23-25-20-5-3-4-6-21(20)28-23/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKHVZCEEDTIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylthio)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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